molecular formula C18H14F5N3O2 B2877321 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1327239-90-6

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2877321
CAS RN: 1327239-90-6
M. Wt: 399.321
InChI Key: XQAFWULPHCLTDB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the imidazolidinone group could participate in cycloaddition reactions . The difluorophenyl and trifluoromethylphenyl groups could also be involved in various reactions, depending on the conditions.

Scientific Research Applications

Antifungal Drug Development

This compound shows promise in the development of new antifungal drugs. Its structural similarity to known antifungal agents like Voriconazole suggests it could be effective in treating fungal infections such as aspergillosis, candidiasis, and histoplasmosis . The presence of difluorophenyl groups may enhance its activity against resistant strains of fungi.

Late-Stage Functionalization in Organic Synthesis

The compound’s formyl group is a functional site that can be exploited for late-stage functionalization, a technique used to modify complex molecules near the end of a synthesis pathway . This is particularly useful in pharmaceutical chemistry for the development of drug derivatives with improved properties.

Photoredox Catalysis

In photoredox catalysis, this compound could be used to generate radicals under light irradiation. These radicals can then participate in various chemical reactions, including bond formation or cleavage, which are essential in creating complex organic molecules .

Magnetic Property Studies

The difluorophenyl substituents in the compound can influence its structural, redox, and magnetic properties. This makes it a candidate for studying magnetic interactions in materials science, which could lead to the development of new magnetic materials or sensors .

Antioxidant Activity

Compounds with similar structures have shown significant antioxidant activity. This suggests that our compound of interest could be explored for its potential to protect cells from oxidative stress, which is implicated in various diseases and aging processes .

Chemical Kinetics and Combustion Research

The compound’s reactivity and stability under different conditions make it suitable for research in chemical kinetics and combustion. It could be used to study reaction mechanisms and develop models that predict the behavior of similar compounds in combustion processes .

properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F5N3O2/c19-13-6-5-11(9-14(13)20)26-8-7-25(17(26)28)10-16(27)24-15-4-2-1-3-12(15)18(21,22)23/h1-6,9H,7-8,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAFWULPHCLTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

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